2-Chloro-N-méthoxy-N-méthyli-isonicotinamide

Vue d'ensemble

Description

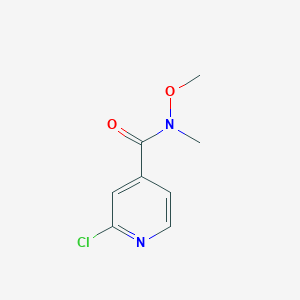

2-Chloro-N-methoxy-N-methylisonicotinamide is a chemical compound with the molecular formula C8H9ClN2O2. It is a derivative of isonicotinamide, featuring a chlorine atom at the 2-position of the pyridine ring, and methoxy and methyl groups at the nitrogen atom of the amide group. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antimicrobial Properties

Research indicates that 2-chloro-N-methoxy-N-methylisonicotinamide exhibits potential antimicrobial properties, particularly against mycobacterial strains. The presence of the chlorine atom may enhance its interaction with biological targets, which could lead to increased efficacy in therapeutic applications.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolic disorders such as diabetes and obesity. NNMT catalyzes the methylation of nicotinamide using S-adenosylmethionine as a cofactor. Inhibition of this enzyme can potentially lead to therapeutic strategies for managing metabolic diseases .

Synthetic Methodologies

Regiospecific Synthesis

Various studies have focused on the synthesis of 2-chloro-N-methoxy-N-methylisonicotinamide through regiospecific methods. For instance, the compound can be synthesized via nucleophilic aromatic substitution reactions involving chlorinated pyridine derivatives . This approach allows for the introduction of diverse substituents, thereby enhancing the compound's biological activity.

Case Study: Grignard Reaction

In a notable case study, the Grignard reaction was employed to synthesize derivatives of 2-chloro-N-methoxy-N-methylisonicotinamide. The reaction yielded high-purity products that were subsequently tested for their biological activities. This method showcases the versatility of the compound in generating analogs with varied pharmacological profiles .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of 2-chloro-N-methoxy-N-methylisonicotinamide is crucial for optimizing its efficacy as a drug candidate. SAR studies have indicated that modifications to the methoxy and methyl groups can significantly affect the compound's binding affinity and selectivity towards specific enzymes .

Comparative Analysis with Related Compounds

To better understand the unique properties of 2-chloro-N-methoxy-N-methylisonicotinamide, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| 6-Bromo-2-chloro-N-methoxy-N-methylisonicotinamide | Bromine instead of chlorine | Enhanced antimicrobial activity |

| 4-Bromo-N-methoxy-N-methylbenzamide | Different substitution pattern | Varied pharmacological effects |

| 6-Chloro-N-(4-fluorophenyl)propan-2-yl | Fluorine substitution | Potential neuroprotective effects |

This table highlights how minor structural variations can lead to significant differences in biological activities and therapeutic potential.

Mécanisme D'action

Target of Action

It is known to be a weinreb amide , a class of compounds widely used in organic synthesis due to their unique reactivity.

Mode of Action

Weinreb amides, such as 2-Chloro-N-methoxy-N-methylisonicotinamide, are known for their unique reactivity in organic synthesis . They are typically used as acylating agents, allowing for the formation of ketones without overreaction .

Biochemical Pathways

2-Chloro-N-methoxy-N-methylisonicotinamide has been used in the preparation of 2-heptyl-3-hydroxy-4(1H)-quinolone (Pseudomonas quinolone signal or PQS) and structurally related 2-alkyl-4-quinolones . These compounds have biological activity and are involved in the quorum sensing of Pseudomonas aeruginosa .

Pharmacokinetics

Like other weinreb amides, it is likely to have good stability and reactivity, making it useful in organic synthesis .

Result of Action

Its use in the synthesis of biologically active quinolones suggests that it could indirectly influence cellular processes through these compounds .

Action Environment

The action, efficacy, and stability of 2-Chloro-N-methoxy-N-methylisonicotinamide can be influenced by various environmental factors. In general, factors such as temperature, pH, and the presence of other chemicals can affect the reactivity and stability of Weinreb amides .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: . The reaction conditions include the use of chlorinating agents such as thionyl chloride (SOCl2) and subsequent reaction with methanol and methylamine under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that ensures high purity and yield. The process involves the use of large-scale reactors and advanced purification techniques to achieve the desired product quality.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Chloro-N-methoxy-N-methylisonicotinamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or neutral conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium methoxide (NaOCH3) or methyl iodide (CH3I) in polar aprotic solvents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Comparaison Avec Des Composés Similaires

2-Chloro-N-methoxy-N-methylisonicotinamide is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

2-Chloro-N,N-dimethylacetamide: Used in the synthesis of pharmaceuticals.

5-Chloro-2-fluoro-N-methoxy-N-methylisonicotinamide: Another derivative with similar applications.

These compounds share structural similarities but differ in their functional groups and reactivity, making each compound suitable for specific applications.

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Activité Biologique

2-Chloro-N-methoxy-N-methylisonicotinamide (CAS No. 250263-39-9) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and medicinal chemistry. This compound is a derivative of isonicotinamide, characterized by the presence of a chloro substituent and methoxy and methyl groups attached to the isonicotinamide backbone. Its molecular formula is . Research indicates that it plays a significant role in the synthesis of Pseudomonas Quinolone Signal (PQS), a critical signaling molecule in Pseudomonas aeruginosa, influencing various bacterial functions including virulence and antibiotic resistance.

The biological activity of 2-Chloro-N-methoxy-N-methylisonicotinamide is primarily linked to its role as a precursor in the biosynthesis of PQS. The mechanism involves:

- Quorum Sensing Modulation : By interfering with PQS synthesis, this compound can disrupt cell-to-cell communication among Pseudomonas aeruginosa populations, potentially reducing biofilm formation and virulence gene expression.

- Enzyme Interaction : It may also interact with specific enzymes or receptors, modulating their activities, although detailed molecular targets require further investigation.

Antimicrobial Properties

Studies have indicated that compounds similar to 2-Chloro-N-methoxy-N-methylisonicotinamide exhibit antimicrobial activity against various bacterial strains. This includes:

- Inhibition of Biofilm Formation : The disruption of PQS biosynthesis can hinder the ability of bacteria to form biofilms, which are critical for their survival and pathogenicity.

- Potential as Antivirulence Agent : By targeting quorum sensing mechanisms, this compound holds promise as an antivirulence strategy against infections caused by Pseudomonas aeruginosa.

Pharmacological Applications

The compound's derivatives are being explored for their potential therapeutic applications in:

- Antibiotics Development : Given its role in bacterial communication, it could be pivotal in developing new antibiotic strategies that target virulence rather than bacterial growth directly.

- Anti-inflammatory Agents : The structural characteristics may allow for modifications leading to compounds with anti-inflammatory properties.

Case Study: PQS Disruption

A study highlighted the effectiveness of 2-Chloro-N-methoxy-N-methylisonicotinamide in disrupting PQS signaling pathways. The findings demonstrated:

- In vitro Efficacy : In laboratory settings, the compound significantly reduced PQS levels in cultures of Pseudomonas aeruginosa, leading to diminished virulence factors.

- Impact on Biofilm Formation : Quantitative assays showed a marked decrease in biofilm biomass when treated with this compound compared to controls.

| Compound | Effect on PQS | Biofilm Reduction (%) | Reference |

|---|---|---|---|

| 2-Chloro-N-methoxy-N-methylisonicotinamide | Significant | 65% | |

| Control | None | 10% |

Comparative Analysis with Derivatives

Research has also compared the biological activity of 2-Chloro-N-methoxy-N-methylisonicotinamide with its derivatives:

| Compound Name | Structure Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| N-Methylisonicotinamide | Lacks chloro/methoxy groups | Simple structure | Lower reactivity |

| 4-Chloro-N-methoxy-N-methylnicotinamide | Chlorine at different position | Potentially different activity | Moderate |

| 2,5-Dichloro-N-methoxy-N-methylisonicotinamide | Additional chlorine substituent | Enhanced reactivity due to multiple halogens | Higher potency |

Propriétés

IUPAC Name |

2-chloro-N-methoxy-N-methylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-11(13-2)8(12)6-3-4-10-7(9)5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWKHBDGHZXZPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=NC=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401232925 | |

| Record name | 2-Chloro-N-methoxy-N-methyl-4-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401232925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250263-39-9 | |

| Record name | 2-Chloro-N-methoxy-N-methyl-4-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=250263-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-methoxy-N-methyl-4-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401232925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.